trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Catalog No.
S3396835
CAS No.
169044-84-2
M.F
C14H25NO4
M. Wt
271.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohex...

CAS Number

169044-84-2

Product Name

trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

KDAADPYICYRBEM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C

Synthesis:

Et-Boc-ACHC is an intermediate used in the synthesis of various organic compounds, including pharmaceuticals and natural products. Its synthesis involves the reaction of cyclohexanecarboxylic acid with tert-butyl alcohol and thionyl chloride, followed by the addition of ammonia and then ethyl acetate. [, ]

Chemical Properties:

Et-Boc-ACHC is a white crystalline solid that is soluble in organic solvents such as dichloromethane, methanol, and ethanol. It is a stable compound that can be stored at room temperature for long periods. []

Applications in Organic Synthesis:

Et-Boc-ACHC is a versatile building block used in the synthesis of various complex molecules. Its applications include:

  • Preparation of peptides and peptidomimetics: The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in peptide synthesis. It can be selectively removed under mild acidic conditions to reveal the free amine group, allowing for the formation of peptide bonds. [, ]
  • Synthesis of heterocycles: Et-Boc-ACHC can be used as a starting material for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles have diverse applications in medicinal chemistry and materials science. [, ]

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a chemical compound characterized by its molecular formula, C14H25NO4, and a molecular weight of 285.38 g/mol. It features a cyclohexane ring substituted with a carboxylate group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis as a protective group for amines, allowing for selective reactions without the risk of amine involvement until desired .

  • Oxidation: This compound can undergo oxidation, converting the carboxylic acid into ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to alcohols using lithium aluminum hydride or sodium borohydride, which convert the carboxylic acid functional group.
  • Substitution: The Boc-protected amino group may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions .

While specific biological activities of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the Boc-protected amino group suggests potential applications in drug development and peptide synthesis, where such compounds may serve as intermediates or active pharmaceutical ingredients .

The synthesis of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves several steps:

  • Starting Material: Cyclohexanecarboxylic acid is used as the initial substrate.
  • Amination: The carboxylic acid is converted into an amine through reactions involving thionyl chloride and ammonia.
  • Protection: The amine is then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester derivative .

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate finds its primary applications in organic synthesis, particularly in:

  • Peptide Synthesis: As a building block for constructing peptides due to its stable Boc-protected amino group.
  • Pharmaceutical Development: Serving as an intermediate in the synthesis of various pharmaceuticals, including potential drug candidates.

Interaction studies involving trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate focus on its reactivity and compatibility with various reagents during synthetic processes. The stability provided by the Boc group allows for controlled reactions without premature activation of the amino functionality . Further studies are needed to explore its interactions with biological targets.

Several compounds share structural similarities with trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate676371-64-50.94
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid303752-38-70.91
tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate223131-01-90.84
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate239074-29-40.84
Methyl 4-((tert-butoxycarbonyl)amino)butanoate85909-04-20.88

Uniqueness

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its specific cyclohexane structure combined with the Boc protection strategy, which enhances its stability and utility in organic synthesis compared to other similar compounds that may lack this structural feature or protective capability .

XLogP3

2.4

Dates

Modify: 2023-08-19

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